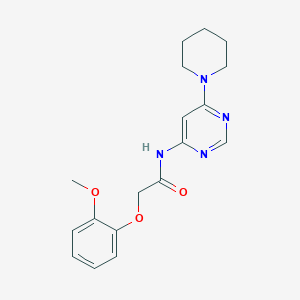

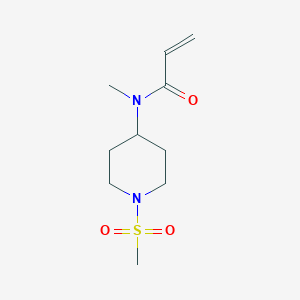

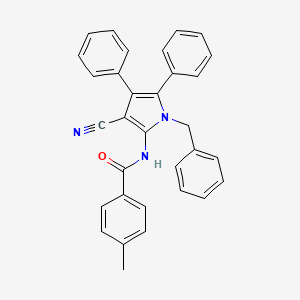

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid” is a complex organic molecule. It seems to be related to the class of compounds known as isatins . Isatins are a type of indole derivative, which are widely distributed in nature and have been found to exhibit a range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates . One synthesis method involves the reaction of ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide containing triethylamine as a catalyst .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an indolin-3-ylidene group, a thioxothiazolidin-3-yl group, and a benzoic acid group .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions due to the presence of these functional groups. For example, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been utilized in the synthesis of various derivatives that exhibit potent antimicrobial properties. Research indicates that derivatives of this compound show significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungal species. The compounds have been evaluated for their effectiveness in inhibiting microbial growth, showcasing potential as promising antimicrobial agents (Dabholkar & Tripathi, 2011), (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Properties

Several studies have synthesized derivatives of this compound to evaluate their potential as anticancer agents. The studies have shown that these derivatives exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compounds are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting their potential as effective anticancer therapies (Abu‐Hashem & Al-Hussain, 2022), (Havrylyuk et al., 2010).

Molecular Docking and Drug Design

The compound and its derivatives have been used in molecular docking studies to understand their interaction with various biological targets. These studies are crucial for drug design and can provide insights into the mechanisms of action of these compounds. The molecular docking results have helped in the identification of binding affinities towards specific enzymes or receptors, paving the way for the development of more potent and selective drugs (Nikalje et al., 2015), (Soni et al., 2015).

Fluorescence Properties and Sensor Development

Research into the fluorescence properties of derivatives of this compound has revealed their potential in sensor development. The compounds exhibit selective fluorescence quenching effects in the presence of certain metal ions, indicating their potential use as fluorescent chemical sensors for the detection of these ions (Rui-j, 2013).

Propriétés

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(19(26)27-15)11-6-4-5-10(9-11)18(24)25/h2-9H,1H3,(H,24,25)/b15-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKMURRRZLRQLF-PFONDFGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)